molecular formula C15H15ClN2O5S B2618670 diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1993148-75-6

diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2618670
CAS No.: 1993148-75-6
M. Wt: 370.8
InChI Key: CGDDHRZQKOFBGX-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a complex organic compound featuring a pyrazole ring substituted with a thienyl group and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl-substituted pyrazole core, followed by esterification reactions to introduce the diethyl ester groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The thienyl group can interact with biological receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the thienyl group can enhance its reactivity and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

diethyl 1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5S/c1-3-22-14(20)9-7-10(15(21)23-4-2)18(17-9)8-11(19)12-5-6-13(16)24-12/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDDHRZQKOFBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(S2)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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